(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone
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Overview
Description
The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone
is a complex organic molecule. It contains several heterocyclic rings, including a triazolo[4,3-a]pyrazine ring and a pyrazolo[1,5-a]pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For example, a compound with a similar triazolo[4,3-a]quinoxaline ring was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazolo[4,3-a]pyrazine ring and the pyrazolo[1,5-a]pyrimidine ring are key structural elements .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites, including the nitrogen atoms in the heterocyclic rings and the carbonyl group .Scientific Research Applications
I have found several scientific research applications for the compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone. Below is a comprehensive analysis focusing on unique applications:
Anticancer Activity
Compounds containing 1,2,4-triazines and 1,2,4-triazoles have been found to possess anticancer drug activity. This suggests that our compound of interest could potentially be explored for its efficacy in cancer treatment .
Molluscicidal Activity
Similar compounds have also been used as molluscicides, indicating that they can be effective in controlling or eliminating mollusks, which are often agricultural pests .
Antimicrobial Properties
The antimicrobial properties of 1,2,4-triazolo derivatives make them candidates for developing new antibiotics or disinfectants .
Energetic Materials Design
Fused ring energetic materials like [1,2,4]triazolo-based compounds are being designed for various applications, including as explosives or propellants in military and space exploration contexts .
Antibacterial Activity
Novel triazolo [4,3-a]pyrazine derivatives have been synthesized and shown to have antibacterial activity. This indicates that our compound could be developed into new antibacterial agents .
Synthetic Chemistry
The compound’s structure allows for various synthetic modifications, which can lead to the creation of new substances with potential applications in different fields of chemistry .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and the progression through S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the activation of CDK2, the compound disrupts the normal transition from G1 to S phase and the progression through S phase. This leads to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9O/c1-12-21-22-16-15(19-4-6-25(12)16)23-7-9-24(10-8-23)17(27)13-11-20-26-5-2-3-18-14(13)26/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKXJRIEFWFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone |
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